molecular formula C18H24N4O3 B2839041 1-(2-ethoxyphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea CAS No. 1704529-71-4

1-(2-ethoxyphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea

Cat. No.: B2839041
CAS No.: 1704529-71-4
M. Wt: 344.415
InChI Key: REPLXHILAYLDGX-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea is a synthetic urea derivative intended for research and development purposes. Compounds within this chemical class have been investigated for various biological activities, and the structural motifs present in this molecule—including the ethoxyphenyl group, the urea bridge, and the tetrahydropyran-substituted pyrazole—suggest potential as a scaffold in medicinal chemistry. Its specific research value and mechanism of action are compound-dependent and require empirical determination by the researcher. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and experiments to characterize the compound's properties, applications, and pharmacological profile.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[1-(oxan-4-ylmethyl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-2-25-17-6-4-3-5-16(17)21-18(23)20-15-11-19-22(13-15)12-14-7-9-24-10-8-14/h3-6,11,13-14H,2,7-10,12H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPLXHILAYLDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CN(N=C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea typically involves multiple steps. One common approach is to start with the preparation of the pyrazole derivative, followed by the introduction of the tetrahydropyran moiety, and finally, the coupling with the ethoxyphenyl isocyanate to form the urea linkage. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or pyrazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted phenyl or pyrazole derivatives.

Scientific Research Applications

1-(2-ethoxyphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound has potential as a pharmaceutical intermediate or active ingredient in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure aligns with urea-pyrazole hybrids, a class explored for diverse pharmacological applications. Key analogs include:

Compound Name Aromatic Substituent Pyrazole Substituent Molecular Weight (g/mol) Key Biological Target Reference
1-(2-Ethoxyphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea 2-Ethoxyphenyl Oxan-4-ylmethyl ~358.4 (estimated) Not specified N/A
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) Ethyl (urea side chain) 3-Methyl-1-phenyl 282.3 Not specified
1-(4-Chloro-2-methylphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea 4-Chloro-2-methylphenyl 4-Methyl 294.7 Not specified
1-(3-Acetylphenyl)-3-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea 3-Acetylphenyl 4-Fluorobenzyl 378.4 Not specified
GLPG2938 2-Ethoxy-6-(trifluoromethyl)pyridin-4-yl 1-Methyl-3-(trifluoromethyl) 521.3 S1P2 receptor

Key Observations:

  • Substituent Diversity: The oxan-4-ylmethyl group in the target compound is unique compared to alkyl (e.g., 9a), halogenated (e.g., 4-chloro-2-methylphenyl in ), or fluorobenzyl (e.g., ) substituents in analogs. This group may improve metabolic stability and solubility relative to more lipophilic substituents.
  • Biological Target Specificity: GLPG2938 (), a structurally complex analog, demonstrates how trifluoromethyl and pyridazine groups confer selectivity for the S1P2 receptor. The target compound’s oxan-4-ylmethyl group could similarly modulate target engagement, though its specific activity remains uncharacterized.

Physicochemical and Spectroscopic Properties

While direct data for the target compound are unavailable, analogs provide insights:

  • Melting Points: Urea-pyrazole derivatives in exhibit melting points ranging from 120–180°C, suggesting moderate crystallinity . The oxan-4-ylmethyl group’s bulk may lower the melting point compared to simpler alkyl substituents.
  • Solubility: The oxan-4-ylmethyl group’s ether oxygen could enhance aqueous solubility relative to analogs with hydrophobic substituents (e.g., 4-fluorobenzyl in ).

Q & A

Q. What are the key considerations in designing a multi-step synthesis protocol for this compound to ensure optimal yield and purity?

  • Methodological Answer : Synthesis involves sequential steps: (1) formation of the pyrazole core via cyclization, (2) introduction of the tetrahydropyran (oxane) moiety via alkylation, and (3) urea linkage formation using isocyanate or carbamate intermediates. Key considerations include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for alkylation steps .
  • Reaction monitoring : TLC or HPLC at each step ensures intermediate purity before proceeding .
  • Purification : Recrystallization or column chromatography is critical for isolating the final product with >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this urea derivative?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, oxane methylene protons at δ 3.4–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ at m/z 386.18) .
  • HPLC-PDA : Assesses purity (>98% by reverse-phase C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers systematically investigate the structure-activity relationships (SAR) of this compound’s pyrazole and tetrahydropyran substituents for targeted enzyme inhibition?

  • Methodological Answer : SAR studies should:
  • Synthesize analogs : Replace oxane with cyclohexane or furan rings to assess steric/electronic effects .
  • Assay against enzyme targets : Use kinetic assays (e.g., IC50_{50} determination for kinases or proteases) .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to active sites .

Table 1 : Comparison of Analog Bioactivities

Substituent ModificationEnzyme Inhibition (IC50_{50}, μM)Reference
Oxane → Cyclohexane0.45 vs. 1.2 (less active)
Ethoxyphenyl → Fluorophenyl0.32 vs. 0.89 (improved activity)

Q. What experimental approaches are recommended to resolve contradictory bioactivity data observed in different cellular models?

  • Methodological Answer : Contradictions may arise from:
  • Cell line variability : Test in isogenic cell panels (e.g., NCI-60) to identify genetic dependencies .
  • Assay conditions : Standardize ATP levels in kinase assays or serum concentration in viability assays .
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation differences .

Q. What methodologies should be employed to study the environmental fate and biodegradation pathways of this compound in ecological risk assessments?

  • Methodological Answer : Follow tiered analysis:
  • Abiotic studies : Hydrolysis/photolysis under controlled pH/UV conditions to identify degradation products .
  • Biotic studies : Use OECD 301D Ready Biodegradability Test with activated sludge .
  • Bioaccumulation : Measure logP (predicted ~2.8) and BCF (bioconcentration factor) in aquatic models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for the tetrahydropyran alkylation step?

  • Methodological Answer : Variables impacting yield include:
  • Catalyst choice : Pd(OAc)2_2 vs. CuI may alter cross-coupling efficiency .
  • Temperature : Optimize between 80–110°C to balance reaction rate and side-product formation .
  • Workup protocols : Liquid-liquid extraction vs. solid-phase extraction affects recovery rates .

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